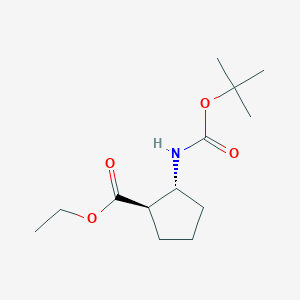
Methyl 6-acetylnicotinate
Übersicht
Beschreibung
Methyl 6-acetylnicotinate is a methyl ester of niacin . It is used in the treatment of CNS disorders using D-amino acid oxidase and D-aspartate oxidase inhibitors .
Synthesis Analysis
A synthesis method of 6-formyl methyl nicotinate involves taking 6-methyl nicotinate as a raw material, taking glacial acetic acid as a solvent, and reacting under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate .Molecular Structure Analysis
The molecular formula of Methyl 6-acetylnicotinate is C9H9NO3 . The molecular weight is 151.16 .Chemical Reactions Analysis
The synthesis method of 6-formyl methyl nicotinate involves several chemical reactions. It starts with 6-methyl nicotinate reacting with bromine and sodium acetate to generate 6-tribromomethyl nicotinate. Then, one bromine is removed from the 6-tribromomethyl nicotinic acid methyl ester under the action of sodium sulfite aqueous solution to obtain 6-dibromomethyl nicotinic acid methyl ester. Finally, 6-dibromo methyl nicotinic acid methyl ester reacts with morpholine to generate a product 6-formyl nicotinic acid methyl ester .Physical And Chemical Properties Analysis
Methyl 6-acetylnicotinate has a molecular weight of 151.16 . The compound 6-methylnicotine (CAS# 101540-79-8) has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability .Wissenschaftliche Forschungsanwendungen
Comprehensive Summary of the Application
6-Methylnicotine is a nicotine analog that has been identified for its potential in both recreational use and pharmaceutical applications. It’s particularly interesting for conditions related to the central nervous system, such as Parkinson’s, Tourette’s, and ADHD .
Methods of Application or Experimental Procedures
Chemical, pharmacological, and toxicological assessments were conducted on 6-Methylnicotine and compared to pharmaceutical grade (S)-nicotine. The compound was analyzed in both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) .
Summary of Results or Outcomes
Chemical analysis confirmed the sample was 6-Methylnicotine, racemic, and 98% pure. The aerosol transfer efficiency of 6-Methylnicotine was similar to that of nicotine (82.5 ± 0.6 % vs. 85.6 2.9 % for freebase forms). In vitro toxicology testing demonstrated 6-Methylnicotine salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity to the analogous (S)-nicotine salt e-liquid formulation .
1. Smoking Cessation 6-Methylnicotine has been identified for its potential in smoking cessation . It’s being studied as an alternative to nicotine in various nicotine replacement therapies .
2. Recreational Use There is interest in 6-Methylnicotine for recreational use due to its sensorial properties . It’s being explored as a potential ingredient in electronic nicotine delivery systems (ENDS), such as e-cigarettes .
3. Central Nervous System Disorders 6-Methylnicotine is being studied for its potential applications in treating central nervous system disorders such as Parkinson’s, Tourette’s, and ADHD .
4. Pharmacological Research 6-Methylnicotine is used in pharmacological research due to its similar potency and binding affinity to nicotine . It’s being used to study the effects of nicotine and its analogs on the body .
5. Toxicological Research 6-Methylnicotine is used in toxicological research. Studies have shown that 6-Methylnicotine salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity to the analogous (S)-nicotine salt e-liquid formulation .
6. Chemical Research 6-Methylnicotine is used in chemical research due to its similar chemical properties to nicotine . It’s being used to study the chemical behavior of nicotine and its analogs .
1. Tobacco Industry 6-Methylnicotine can be used in the tobacco industry and tobacco processing . It can be used as an alternative to nicotine in various tobacco products .
2. Synthetic Nicotine Production Since the “synthetic nicotine loophole” was closed by US Congress in April 2022, all nicotine-containing products are now required to submit a PMTA to FDA to receive marketing approval, regardless of the nicotine source (tobacco-derived or synthetic). This has led to interest in identifying alternative agents that act in a manner similar to nicotine, such as 6-methylnicotine .
3. Sensorial Properties 6-Methylnicotine has been identified for its sensorial properties . It can potentially provide a different sensory experience compared to traditional nicotine .
4. Stability in Production and Supply The use of 6-Methylnicotine can potentially solve problems related to unstable production and supply of nicotine .
5. Commercial Availability 6-Methylnicotine is commercially available and can be used as a cost-effective alternative to nicotine .
6. Preparation Method Research The preparation methods of racemic 6-Methylnicotine are being researched . This can lead to more efficient and cost-effective production methods .
Safety And Hazards
Zukünftige Richtungen
There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .
Eigenschaften
IUPAC Name |
methyl 6-acetylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)8-4-3-7(5-10-8)9(12)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORGQDZBRJIMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573173 | |
| Record name | Methyl 6-acetylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-acetylnicotinate | |
CAS RN |
153559-93-4 | |
| Record name | Methyl 6-acetylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B1601822.png)

![4-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1601828.png)






![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1601838.png)
